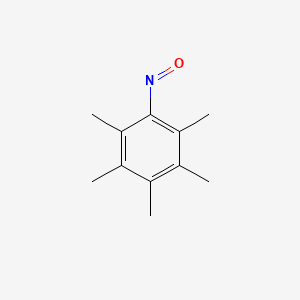
1,2,3,4,5-Pentamethyl-6-nitrosobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentamethyl-6-nitrosobenzene is an organic compound characterized by a benzene ring substituted with five methyl groups and a nitroso group
Preparation Methods
The synthesis of 1,2,3,4,5-Pentamethyl-6-nitrosobenzene can be achieved through several methods:
Reduction of Nitro Precursors: One common method involves the reduction of nitro precursors.
Oxidation of Amino Precursors: Another approach is the oxidation of amino precursors.
Direct Nitrosation: Direct nitrosation of aromatic compounds using nitrosyl chloride (NOCl) or nitrous acid (HNO2) can also yield nitroso derivatives.
Chemical Reactions Analysis
1,2,3,4,5-Pentamethyl-6-nitrosobenzene undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4,5-Pentamethyl-6-nitrosobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentamethyl-6-nitrosobenzene involves its interaction with various molecular targets and pathways:
Nitroso Group Reactivity: The nitroso group can participate in redox reactions, forming reactive intermediates that can interact with nucleophiles and electrophiles.
Molecular Targets: The compound can target specific enzymes and proteins, modulating their activity through covalent modification or redox reactions.
Comparison with Similar Compounds
1,2,3,4,5-Pentamethyl-6-nitrosobenzene can be compared with other similar compounds, such as:
Nitrosobenzene: Unlike this compound, nitrosobenzene lacks the methyl substitutions, resulting in different reactivity and applications.
1,2,3,4,5-Pentamethylbenzene: This compound lacks the nitroso group, making it less reactive in redox reactions but useful in other contexts.
1,2,3,4,5-Pentamethyl-6-nitrobenzene: The nitro group in this compound makes it more oxidizing compared to the nitroso derivative.
The uniqueness of this compound lies in its combination of methyl groups and a nitroso group, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
65594-36-7 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1,2,3,4,5-pentamethyl-6-nitrosobenzene |
InChI |
InChI=1S/C11H15NO/c1-6-7(2)9(4)11(12-13)10(5)8(6)3/h1-5H3 |
InChI Key |
ZBICRXHYZUULAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)N=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14473606.png)

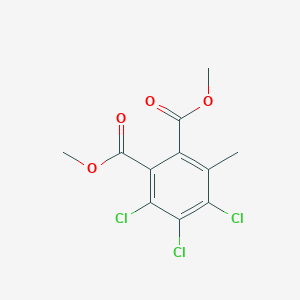

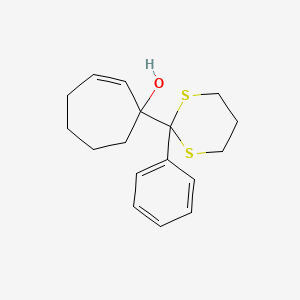
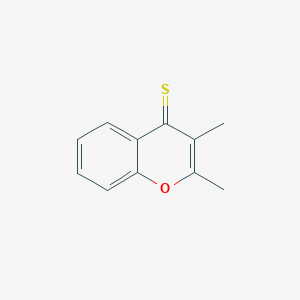
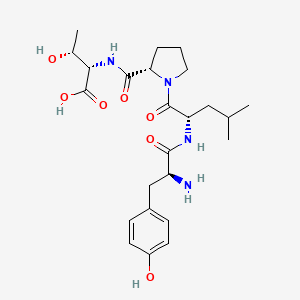
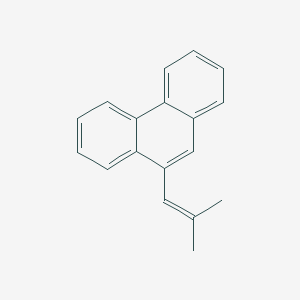

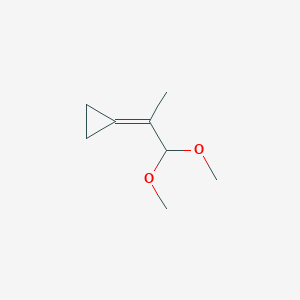
![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)

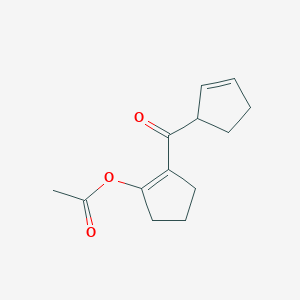
![(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone](/img/structure/B14473684.png)
